Eticlopride Hydrochloride is instrumental in exploring the role of dopamine signaling in stroke recovery. Research shows that administering a dopamine D2 receptor agonist, not Eticlopride Hydrochloride itself, leads to improved recovery in mice after experimental stroke. [] This suggests a potential therapeutic avenue for stroke treatment by targeting D2 receptors.
Studies using non-human primates demonstrate the distinct roles of D1 and D2 receptors in cognitive functions. [] Eticlopride Hydrochloride, as a D2 antagonist, selectively impaired performance in reversal learning tasks, highlighting the importance of D2 receptors in cognitive flexibility. This understanding aids in developing targeted therapies for cognitive impairments.
Researchers are exploring the use of Eticlopride Hydrochloride in conjunction with genetically encoded dopamine sensors (GRABDA) to study dopamine dynamics in real-time in prairie voles. [] By blocking dopamine receptors with Eticlopride Hydrochloride, researchers can validate the specificity of GRABDA signals and gain insights into the role of dopamine in social behaviors like pair bonding.
Eticlopride Hydrochloride is used to study the effects of dopamine receptor activation on the trigeminocervical complex, a critical area involved in migraine headaches. [] Research indicates that blocking central D2-like receptors with Eticlopride Hydrochloride facilitates neuronal firing in this area. This finding contributes to understanding the complex role of dopamine in migraine pathophysiology and potential treatment strategies.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: